molecular formula C22H21ClN2O2 B2922330 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448134-17-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2922330
CAS RN: 1448134-17-5
M. Wt: 380.87
InChI Key: ASZMIBHGEJVCFM-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity Evaluation

The compound's derivatives have been synthesized and evaluated for their potential anticonvulsant activity. Studies involving novel naphthalen-2-yl acetate and diazaspiro derivatives have shown significant efficacy in delaying strychnine-induced seizures, suggesting their potential use in CNS-related disorders (Ghareb et al., 2017).

Conducting Polymers Synthesis

Research into conducting polymers has utilized derivatives of the compound for electropolymerization, leading to materials with low oxidation potentials and stable conducting forms. This work highlights its application in creating new electronic and photonic materials (Sotzing et al., 1996).

CB1 Cannabinoid Receptor Interaction

The molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been explored, revealing insights into the receptor's ligand-binding dynamics and contributing to the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Anticancer Evaluation

Compounds derived from 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone have been synthesized and assessed for their anticancer properties. This research underscores the compound's utility in developing novel anticancer agents (Gouhar & Raafat, 2015).

Biomimetic Electron Transfer

Derivatives of the compound have been employed in creating green chromophores for biomimetic electron donor−acceptor systems, mimicking chlorophyll a's photophysical and redox properties. This application is crucial for developing renewable energy solutions (Lukas et al., 2002).

properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZMIBHGEJVCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

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